molecular formula C10H20O2 B15345702 1-Hydroperoxy-2-methyl-4-propan-2-ylcyclohexane CAS No. 78-58-0

1-Hydroperoxy-2-methyl-4-propan-2-ylcyclohexane

Katalognummer: B15345702
CAS-Nummer: 78-58-0
Molekulargewicht: 172.26 g/mol
InChI-Schlüssel: UYKCNZCGIXKEGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Hydroperoxy-2-methyl-4-propan-2-ylcyclohexane is an organic compound characterized by a hydroperoxy group attached to a cyclohexane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroperoxy-2-methyl-4-propan-2-ylcyclohexane typically involves the hydroperoxidation of 2-methyl-4-propan-2-ylcyclohexane. This reaction can be carried out using hydrogen peroxide as the oxidizing agent in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction is usually conducted at a controlled temperature to ensure the stability of the hydroperoxide group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is essential to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Hydroperoxy-2-methyl-4-propan-2-ylcyclohexane undergoes various chemical reactions, including:

    Oxidation: The hydroperoxy group can be further oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction of the hydroperoxy group can yield alcohols.

    Substitution: The hydroperoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens and acids.

Major Products:

    Oxidation: Ketones and alcohols.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

1-Hydroperoxy-2-methyl-4-propan-2-ylcyclohexane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its role in oxidative stress and cellular signaling.

    Medicine: Investigated for its potential therapeutic properties, particularly in the context of oxidative stress-related diseases.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-Hydroperoxy-2-methyl-4-propan-2-ylcyclohexane involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxy group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The pathways involved in these interactions are complex and can vary depending on the specific biological or chemical context.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Hydroperoxy-2-methyl-4-propan-2-ylcyclohexane is unique due to the presence of the hydroperoxy group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds and makes it a valuable subject of study in various scientific disciplines.

Eigenschaften

CAS-Nummer

78-58-0

Molekularformel

C10H20O2

Molekulargewicht

172.26 g/mol

IUPAC-Name

1-hydroperoxy-2-methyl-4-propan-2-ylcyclohexane

InChI

InChI=1S/C10H20O2/c1-7(2)9-4-5-10(12-11)8(3)6-9/h7-11H,4-6H2,1-3H3

InChI-Schlüssel

UYKCNZCGIXKEGY-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(CCC1OO)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.